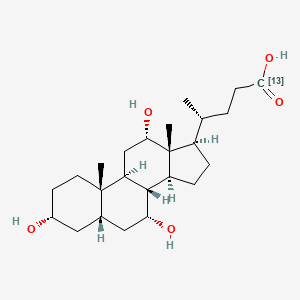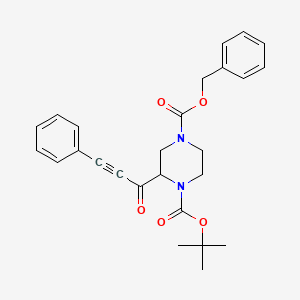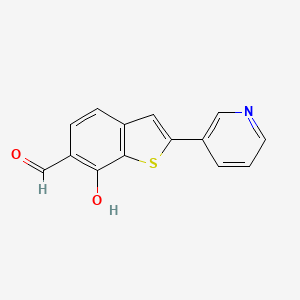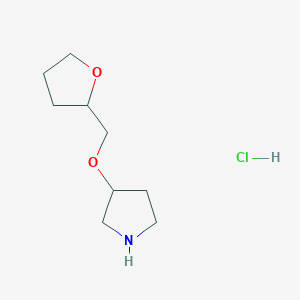
胆酸-24-13C 酸
描述
Cholic Acid-24-13C is an isotopically labeled form of cholic acid, where the carbon-24 position is labeled with carbon-13. Cholic acid is a primary bile acid produced in the liver and plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins. The isotopic labeling with carbon-13 makes Cholic Acid-24-13C particularly useful in metabolic studies and tracer experiments due to its metabolic and chemical stability .
科学研究应用
胆酸-24-13C 由于其稳定的同位素标记而广泛应用于科学研究。其一些应用包括:
生物学: 用于代谢研究,跟踪胆汁酸的代谢和动力学.
医学: 用于临床研究,研究胆汁酸合成障碍和过氧化物酶体障碍.
工业: 应用于药物生产以及作为食品防腐剂.
作用机制
胆酸-24-13C 通过促进脂肪和脂溶性维生素的消化和吸收发挥作用。它在肝脏中通过胆汁酸-CoA:氨基酸 N-酰基转移酶 (BAAT) 酶与甘氨酸或牛磺酸结合,形成甘胆酸和牛磺胆酸。 这些结合的胆汁酸有助于膳食脂肪的乳化,增强其在肠道中的吸收 .
生化分析
Biochemical Properties
Cholic-24-13C acid is involved in several biochemical reactions, primarily related to bile acid metabolism. It interacts with enzymes such as cytochrome P450 isoforms (CYP7A1, CYP8B1, and CYP27A1) which catalyze its formation from cholesterol . Additionally, cholic-24-13C acid is conjugated to glycine or taurine by bile acid-CoA:amino acid N-acyltransferase (BAAT) to produce glycocholic acid and taurocholic acid . These conjugated forms are essential for the emulsification of dietary fats. Cholic-24-13C acid also interacts with intestinal microbiota, which transform it into secondary bile acids like deoxycholic acid .
Cellular Effects
Cholic-24-13C acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce colony formation of Clostridium difficile in an agar dilution assay . Additionally, dietary administration of cholic-24-13C acid increases serum cholesterol levels, biliary phospholipid secretion, and fecal deoxycholic acid levels in rats . These effects highlight its role in modulating lipid metabolism and gut microbiota composition.
Molecular Mechanism
The molecular mechanism of cholic-24-13C acid involves its interaction with specific enzymes and receptors. It is formed from cholesterol through a multistep process catalyzed by cytochrome P450 isoforms . Cholic-24-13C acid is conjugated to glycine or taurine by BAAT, facilitating its role in fat emulsification . Additionally, it binds to bile acid receptors such as the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor (TGR5), which regulate gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cholic-24-13C acid can change over time. The compound is stable and can be stored at -20°C for up to four years . Studies have shown that cholic-24-13C acid induces the expression of bile acid-inducible operon genes in Clostridium scindens, promoting 7-dehydroxylation activity . This temporal regulation of gene expression highlights the dynamic nature of cholic-24-13C acid’s effects on cellular function.
Dosage Effects in Animal Models
The effects of cholic-24-13C acid vary with different dosages in animal models. High doses of cholic-24-13C acid can lead to increased serum cholesterol levels and biliary phospholipid secretion in rats . Excessive doses may also result in toxic or adverse effects, such as liver damage or disruption of gut microbiota balance . These findings underscore the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks.
Metabolic Pathways
Cholic-24-13C acid is involved in several metabolic pathways, including its formation from cholesterol and transformation into secondary bile acids. The cytochrome P450 isoforms CYP7A1, CYP8B1, and CYP27A1 catalyze its synthesis from cholesterol . Cholic-24-13C acid is conjugated to glycine or taurine by BAAT, producing glycocholic acid and taurocholic acid . Intestinal microbiota further transform it into secondary bile acids like deoxycholic acid . These metabolic pathways highlight the complex interplay between cholic-24-13C acid and various enzymes and cofactors.
Transport and Distribution
Cholic-24-13C acid is transported and distributed within cells and tissues through specific transporters and binding proteins. It is conjugated to glycine or taurine in the liver, facilitating its transport to the intestine . In the intestine, cholic-24-13C acid interacts with bile acid transporters, which mediate its reabsorption and recirculation through the enterohepatic circulation . This efficient transport and distribution system ensures the continuous availability of cholic-24-13C acid for its physiological functions.
Subcellular Localization
The subcellular localization of cholic-24-13C acid is primarily within the liver and intestine, where it exerts its biochemical effects. In hepatocytes, cholic-24-13C acid is synthesized from cholesterol and conjugated to glycine or taurine . It is then secreted into the bile and transported to the intestine, where it aids in fat digestion and absorption . The subcellular localization of cholic-24-13C acid within these compartments is crucial for its role in lipid metabolism and overall physiological function.
准备方法
合成路线和反应条件: 胆酸-24-13C的合成涉及使用胆汁酸的甲酰基衍生物和改进的四乙酸铅程序。甲酰化的胆汁酸经四乙酸铅和氯化锂降解,形成甲酰化的 23-氯降胆烷。 然后将这些中间体转化为二甲基甲酰胺中的腈,然后水解得到 C-24 标记的胆汁酸 .
工业生产方法: 胆酸-24-13C 的工业生产遵循类似的合成路线,但针对更高的产量和纯度进行了优化。该工艺涉及多步反应,可以在室温下进行,确保良好的纯度、高收率和强大的工艺可操作性。 该方法适用于大规模生产 .
化学反应分析
反应类型: 胆酸-24-13C 经历各种化学反应,包括:
氧化: 通过肠道菌群转化为脱氧胆酸。
还原: 由于碳-24 位置的稳定性,很少观察到。
常用试剂和条件:
氧化: 肠道菌群。
主要产品:
脱氧胆酸: 通过氧化形成。
甘胆酸和牛磺胆酸: 通过取代反应形成.
相似化合物的比较
胆酸-24-13C 由于其在碳-24 位置的同位素标记而独一无二,这提供了代谢和化学稳定性。类似的化合物包括:
脱氧胆酸: 由肠道细菌从胆酸形成的次级胆汁酸.
鹅去氧胆酸: 另一种具有类似功能但代谢途径不同的主要胆汁酸.
石胆酸: 一种具有独特生物学作用的次级胆汁酸.
胆酸-24-13C 因其特定的标记而脱颖而出,使其成为示踪研究和代谢研究的宝贵工具。
属性
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1/i21+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQCQFFYRZLCQQ-HFINQHRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52886-36-9 | |
| Record name | Cholic acid, 24-C-13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052886369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHOLIC ACID, 24-C-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z5T260AYI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[6-(3-Fluorophenyl)-3-pyridinyl]-N-{[6-(3-fluorophenyl)-3-pyridinyl]methyl}methanamine](/img/structure/B1468241.png)


![tert-Butyl 4-[(E)-3-(dimethylamino)-2-propenoyl]-4-(4-fluorophenyl)-1-piperidinecarboxylate](/img/structure/B1468246.png)
![6-(tert-Butyl) 3-ethyl 1-tetrahydro-2H-pyran-2-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate](/img/structure/B1468247.png)
![Ethyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B1468250.png)


![Benzyl 3-[(tert-butoxycarbonyl)(methyl)amino]cyclobutylcarbamate](/img/structure/B1468255.png)

![[4-(2-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride](/img/structure/B1468258.png)

![[1-(4-Chlorophenyl)-cyclobutylmethoxy]-acetic acid](/img/structure/B1468261.png)
![4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid](/img/structure/B1468262.png)
